Garcinol

Catalog No.
S528708
CAS No.
78824-30-3
M.F
C38H50O6
M. Wt
602.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garcinol

CAS Number

78824-30-3

Product Name

Garcinol

IUPAC Name

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1

InChI Key

DTTONLKLWRTCAB-UDFURZHRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

cambogin, camboginol, garcinol

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Isomeric SMILES

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C

The exact mass of the compound Garcinol is 602.3607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Garcinol is a polyisoprenylated benzophenone naturally occurring in the fruit rind of *Garcinia indica* and other *Garcinia* species. It is recognized primarily for its potent antioxidant, anti-inflammatory, and anti-cancer activities, which are mechanistically linked to its functions as a dual inhibitor of histone acetyltransferases (HATs) like p300/PCAF and key inflammatory enzymes such as 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). Structurally, its combination of phenolic hydroxyl groups and a β-diketone moiety contributes to its bioactivity, drawing functional comparisons to other well-known polyphenols like curcumin. These foundational properties make it a subject of investigation for therapeutic development, particularly in oncology and inflammatory diseases.

Substituting high-purity Garcinol with crude *Garcinia* extracts or other functionally-related polyphenols like curcumin introduces significant variability and reduces target-specific efficacy. Crude extracts contain a complex mixture of compounds, leading to lower potency and unpredictable off-target effects that compromise experimental reproducibility. While structurally similar compounds like isogarcinol co-occur naturally, they exhibit distinct biological activities and should not be considered direct substitutes. Furthermore, other polyphenols such as curcumin, despite sharing some functional similarities, operate through different primary mechanisms and possess distinct chemical stability profiles, making them unsuitable for direct replacement in studies targeting Garcinol-specific pathways like HAT inhibition or 5-lipoxygenase modulation.

Superior Potency in 5-Lipoxygenase (5-LO) Inhibition vs. Cyclooxygenase (COX)

Garcinol demonstrates highly potent and selective inhibition of 5-lipoxygenase (5-LO), a key enzyme in the pro-inflammatory leukotriene pathway, with an IC50 of 0.1 µM. In the same cell-free assay system, its inhibitory activity against cyclooxygenase-1 (COX-1) was significantly lower, with an IC50 of 12 µM. This represents a 120-fold higher potency for 5-LO over COX-1, a critical differentiator for researchers needing to selectively target the leukotriene pathway without broadly suppressing prostaglandin synthesis.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.1 µM (for 5-Lipoxygenase)
Comparator Or BaselineCyclooxygenase-1 (COX-1): 12 µM
Quantified Difference120-fold higher potency against 5-LO compared to COX-1
ConditionsCell-free assays with purified enzymes.

This selectivity allows for targeted investigation of the leukotriene pathway in inflammation and cancer, minimizing confounding effects from broad COX inhibition.

Distinctive Mechanism of Action: Potent STAT3 Pathway Inhibition

Garcinol directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a common procurement substitute, curcumin, does not target with the same specificity. Garcinol inhibits both constitutive and IL-6-inducible STAT3 activation by binding to its SH2 domain, preventing dimerization, and inhibiting its acetylation, thereby blocking its nuclear translocation and DNA binding. This specific, multi-level inhibition of a critical oncogenic pathway distinguishes Garcinol from broader-acting polyphenols and makes it a precise tool for studying STAT3-driven cancers.

Evidence DimensionMechanism of Action
Target Compound DataInhibits STAT3 phosphorylation, acetylation, dimerization, and nuclear localization.
Comparator Or BaselineCurcumin: Primarily targets other pathways (e.g., NF-κB); effects on STAT3 are less direct and potent.
Quantified DifferenceQualitative difference in primary molecular target and mechanism.
ConditionsIn vitro studies on breast, prostate, and pancreatic cancer cell lines; in vivo mouse xenograft models.

For research focused on STAT3 signaling, Garcinol provides a more targeted inhibitory mechanism than general-purpose polyphenols, ensuring that observed effects are directly linked to STAT3 pathway disruption.

Defined Solubility Profile for Consistent Experimental Preparation

Garcinol offers a well-characterized solubility profile in standard laboratory solvents, ensuring reproducibility in stock solution preparation. It is soluble in DMSO and ethanol at concentrations of approximately 25 mg/mL and 20 mg/mL, respectively. While sparingly soluble in aqueous buffers directly, a common protocol involves first dissolving in DMSO and then diluting into an aqueous medium like PBS. This predictable behavior contrasts with the notoriously poor solubility and stability of many other natural polyphenols, providing a significant handling advantage for in vitro and cell-based assays.

Evidence DimensionSolubility
Target Compound Data~25 mg/mL in DMSO; ~20 mg/mL in Ethanol
Comparator Or BaselineGeneral class of polyphenols (e.g., Curcumin), often cited for poor aqueous solubility and stability.
Quantified DifferenceProvides a clear, quantitative baseline for reproducible solution preparation.
ConditionsStandard laboratory conditions.

Predictable solubility in common organic solvents simplifies experimental setup and ensures consistent, reproducible dosing in cell culture and other assay systems.

Targeted Research in STAT3-Dependent Cancers

Due to its specific, multi-level inhibition of the STAT3 signaling pathway, Garcinol is the preferred tool for investigating the role of STAT3 in the proliferation, survival, and angiogenesis of cancers where this pathway is constitutively active, such as in certain hepatocellular, breast, and pancreatic carcinomas.

Selective Modulation of Inflammatory Pathways in Drug Discovery

Garcinol's 120-fold higher potency against 5-lipoxygenase compared to COX-1 makes it an ideal candidate for preclinical models where selective inhibition of the leukotriene pathway is required. This is particularly relevant in studies of inflammatory conditions where leukotrienes, not prostaglandins, are the primary drivers of pathology.

Development of Reproducible In Vitro Assays for HAT Inhibition

As a well-characterized dual inhibitor of p300 and PCAF histone acetyltransferases, Garcinol serves as a reliable positive control or screening compound. Its defined solubility in DMSO and ethanol allows for the preparation of consistent, high-concentration stock solutions, which is critical for generating reproducible dose-response curves in high-throughput screening and biochemical assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

10.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

602.36073931 Da

Monoisotopic Mass

602.36073931 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TR1VR1V71B

Wikipedia

Garcinol

Dates

Last modified: 08-15-2023

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